An In-depth Technical Guide to 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105)
An In-depth Technical Guide to 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105)
CAS Number: 32598-14-4
This technical guide provides a comprehensive overview of 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105), a specific congener of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, experimental protocols, and biological interactions.
Chemical and Physical Properties
2,3,3',4,4'-Pentachlorobiphenyl is a synthetic organochlorine compound with the molecular formula C₁₂H₅Cl₅.[1][2] Like other PCBs, it is characterized by its high lipophilicity, chemical stability, and resistance to degradation.[3] These properties contribute to its persistence in the environment and bioaccumulation in fatty tissues of living organisms.[4]
Table 1: Physicochemical Properties of 2,3,3',4,4'-Pentachlorobiphenyl
| Property | Value | Reference(s) |
| CAS Number | 32598-14-4 | [1] |
| Molecular Formula | C₁₂H₅Cl₅ | [1][2] |
| Molecular Weight | 326.43 g/mol | [1][2] |
| Melting Point | 101-105 °C | [5] |
| Boiling Point | >350 °C | [1] |
| Water Solubility | Estimated at 15.98 µg/L (20 °C) for a similar pentachlorobiphenyl | [6] |
| Vapor Pressure | Critically reviewed data for pentachlorobiphenyls are available for estimation | [1] |
| Octanol-Water Partition Coefficient (Log Kow) | Critically reviewed data for pentachlorobiphenyls suggest a high value, indicative of high lipophilicity | [1] |
Experimental Protocols
Synthesis of 2,3,3',4,4'-Pentachlorobiphenyl
The synthesis of specific PCB congeners like 2,3,3',4,4'-pentachlorobiphenyl typically involves cross-coupling reactions. The Suzuki-Miyaura coupling is a modern and versatile method for this purpose.[2][7]
Experimental Workflow: Suzuki-Miyaura Coupling for PCB Synthesis
Caption: Workflow for the synthesis of 2,3,3',4,4'-Pentachlorobiphenyl via Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: A reaction vessel is charged with an appropriate aryl boronic acid, an aryl halide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).[2]
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.[2]
-
Inert Atmosphere: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.[8]
-
Heating: The mixture is heated to reflux for a specified period, typically several hours, to drive the reaction to completion.[8]
-
Work-up: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired 2,3,3',4,4'-pentachlorobiphenyl congener.[4]
Analysis in Biological Samples
The analysis of PCB 105 in biological matrices requires sensitive and specific analytical methods, such as high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS). EPA Method 1668 is a reference method for the determination of PCB congeners in various environmental and biological samples.[3][9][10]
Experimental Workflow: Analysis of PCB 105 in Biological Tissue
Caption: General workflow for the analysis of PCB 105 in biological samples by HRGC-MS.
Methodology:
-
Sample Preparation: A known weight of the biological tissue (e.g., liver) is homogenized.[4]
-
Internal Standard Spiking: The homogenized sample is spiked with a solution containing ¹³C-labeled PCB congeners, including a labeled analog of PCB 105, to serve as internal standards for quantification.[4]
-
Extraction: The sample is extracted with a suitable organic solvent mixture, such as hexane/dichloromethane, using techniques like pressurized liquid extraction (PLE) or Soxhlet extraction to isolate the PCBs and other lipids.[4][11]
-
Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography using adsorbents like silica gel, alumina, and Florisil.[4][11]
-
Fractionation: The cleanup process may also involve fractionation to separate PCBs from other classes of compounds.
-
Concentration: The cleaned-up extract is carefully concentrated to a small volume.
-
Instrumental Analysis: The concentrated extract is analyzed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) in the selected ion monitoring (SIM) mode for the sensitive and specific detection of PCB 105 and its labeled internal standard.[4][12]
Subchronic Toxicity Study in Rodents
To assess the potential health effects of repeated exposure to PCB 105, subchronic toxicity studies are conducted in laboratory animals, typically rats.
Experimental Workflow: 90-Day Subchronic Toxicity Study in Rats
Caption: Workflow for a 90-day subchronic oral toxicity study of PCB 105 in rats.
Methodology:
-
Animals and Housing: Young adult rats (e.g., Sprague-Dawley) are acclimated to the laboratory conditions. They are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.[13]
-
Dose Groups: Animals are randomly assigned to at least three dose groups and a control group, with an equal number of males and females per group.[7] Doses are selected based on previous acute toxicity data.
-
Administration: PCB 105 is administered daily for 90 days, typically mixed in the diet or administered by gavage dissolved in a suitable vehicle like corn oil.[9]
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[7]
-
Clinical Pathology: Blood samples are collected at specified intervals and at termination for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the 90-day period, animals are euthanized. A complete necropsy is performed, and organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for pathological changes.[9]
-
Residue Analysis: Tissues such as fat and liver are analyzed for the concentration of PCB 105 to assess bioaccumulation.[9]
Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
2,3,3',4,4'-Pentachlorobiphenyl is a dioxin-like compound, and its primary mechanism of toxicity is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[14][15][16]
Signaling Pathway: AhR-Mediated Gene Expression
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by PCB 105.
The binding of PCB 105 to the cytosolic AhR complex leads to the dissociation of chaperone proteins and translocation of the ligand-receptor complex into the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the increased transcription of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1).[16] The induction of these enzymes can lead to altered metabolism of endogenous and exogenous compounds, contributing to the toxic effects of PCB 105.
Neurochemical Effects
Studies have shown that exposure to PCB 105 can alter the levels of neurotransmitters in the brain, suggesting an impact on neurochemical pathways.
Logical Relationship: Effect of PCB 105 on Dopamine (B1211576) and Serotonin Pathways
Caption: Impact of PCB 105 exposure on dopaminergic and serotonergic systems in the brain.
In a subchronic toxicity study in rats, administration of PCB 105 resulted in decreased dopamine levels in the caudate nucleus of males and decreased homovanillic acid (a dopamine metabolite) in the caudate nucleus and nucleus accumbens of females.[9] Conversely, increased levels of 5-hydroxytryptamine (serotonin) and its metabolite, 5-hydroxyindoleacetic acid, were observed in the substantia nigra of both sexes.[9] These findings indicate that PCB 105 can disrupt the delicate balance of these critical neurotransmitter systems, which may underlie some of its neurotoxic effects.
Safety and Handling
2,3,3',4,4'-Pentachlorobiphenyl is a toxic and hazardous chemical that should only be handled by trained personnel in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a laboratory coat, and eye protection (chemical goggles or a face shield).[4]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations. Chemical incineration with an afterburner and scrubber is a recommended disposal method.[4]
This technical guide provides a summary of the available information on 2,3,3',4,4'-Pentachlorobiphenyl. Further research is ongoing to fully elucidate its mechanisms of action and long-term health effects.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Table 7-1, EPA Method 1668-Estimated Method Detection Limits (EMDL) and Estimated Minimal Levels (EML) of Selected PCB Congenersab - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3',4,4',5-pentachlorobiphenyl [stenutz.eu]
- 6. 2,3,4,4',5-PENTACHLOROBIPHENYL CAS#: 74472-37-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esslabshop.com [esslabshop.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. scispace.com [scispace.com]
- 13. 2,2',3,4,4'-Pentachlorobiphenyl | C12H5Cl5 | CID 47651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Delayed effects of developmental exposure to low levels of the aryl hydrocarbon receptor agonist 3,3',4,4',5-pentachlorobiphenyl (PCB126) on adult zebrafish behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delayed effects of developmental exposure to low levels of the aryl hydrocarbon receptor agonist 3,3′,4,4′,5-pentachlorobiphenyl (PCB126) on adult zebrafish behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
